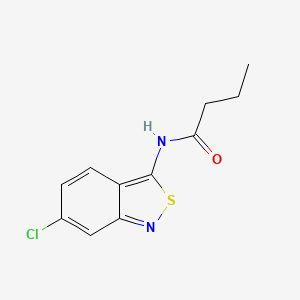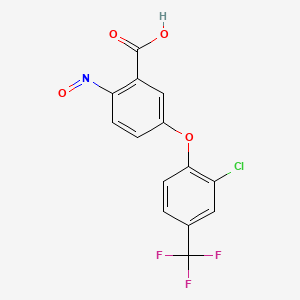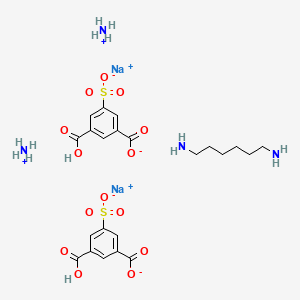![molecular formula C23H24Cl2N4O6S B12714913 Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate CAS No. 77486-75-0](/img/structure/B12714913.png)
Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-yl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate is a complex organic compound that features a benzothiazole ring, an azo group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-yl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Azo Coupling Reaction: The benzothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt, which is prepared from an aromatic amine and nitrous acid.
Esterification: The final step involves the esterification of the resulting azo compound with ethyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted benzothiazole and aromatic derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-yl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of dyes, pigments, and advanced materials due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-yl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of biological pathways.
Pathways Involved: It may inhibit specific enzymes or receptors, leading to anti-inflammatory, antimicrobial, or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole ring structure.
Azo Compounds: Azo dyes such as methyl orange and Congo red contain the azo group.
Uniqueness
Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-yl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate is unique due to its combination of a benzothiazole ring, an azo group, and an ester functional group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
77486-75-0 |
|---|---|
Fórmula molecular |
C23H24Cl2N4O6S |
Peso molecular |
555.4 g/mol |
Nombre IUPAC |
2-[4-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-(2-ethoxycarbonyloxyethyl)anilino]ethyl ethyl carbonate |
InChI |
InChI=1S/C23H24Cl2N4O6S/c1-3-32-22(30)34-11-9-29(10-12-35-23(31)33-4-2)17-7-5-16(6-8-17)27-28-21-26-20-18(25)13-15(24)14-19(20)36-21/h5-8,13-14H,3-4,9-12H2,1-2H3 |
Clave InChI |
LQUPOQYOLNTQLZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OCCN(CCOC(=O)OCC)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


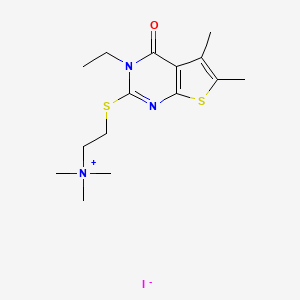
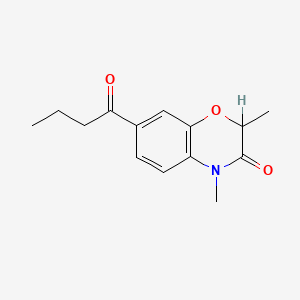

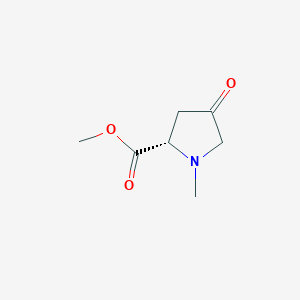
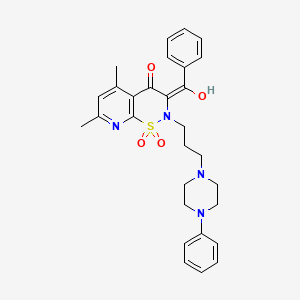
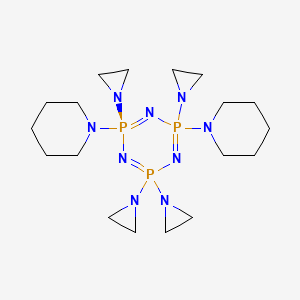
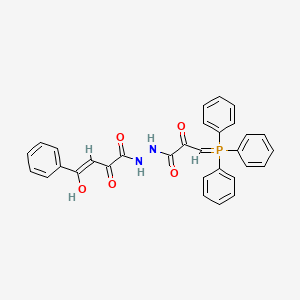
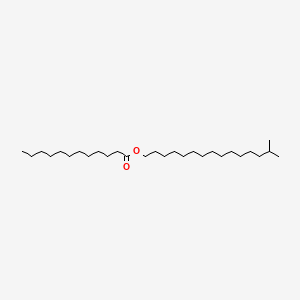
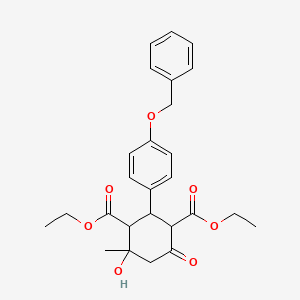
![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714902.png)
